molecular formula C10H15NO B1677695 Pholedrine CAS No. 370-14-9

Pholedrine

Cat. No. B1677695
CAS RN: 370-14-9
M. Wt: 165.23 g/mol
InChI Key: SBUQZKJEOOQSBV-UHFFFAOYSA-N
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Description

Pholedrine, also known as 4-hydroxy-N-methylamphetamine (4-HMA), 4-hydroxymethamphetamine, and para-hydroxymethamphetamine, is a drug that stimulates the sympathetic nervous system . It is administered as a topical eye drop form for the purpose of dilating the pupil and can be used to diagnose Horner’s syndrome .


Synthesis Analysis

A method for determining pholedrine in human body fluids utilizing high-performance liquid chromatography (HPLC)/tandem mass spectrometry (LC-MS/MS) with a turbo ion-spray source was developed . The method is able to simultaneously quantify amphetamines .


Molecular Structure Analysis

The molecular formula of Pholedrine is C10H15NO . The IUPAC name is 4-[2-(methylamino)propyl]phenol . The InChI is 1S/C10H15NO/c1-8(11-2)7-9-3-5-10(12)6-4-9/h3-6,8,11-12H,7H2,1-2H3 . The Canonical SMILES is CC(CC1=CC=C(C=C1)O)NC .


Chemical Reactions Analysis

Pholedrine is a cardiovascular agent exerting hypertensive and adrenergic effects . High doses may cause a drop in the peripheral circulation blood flow and increase blood pressure, heart rate, and body temperature up to a state of central respiratory paralysis .


Physical And Chemical Properties Analysis

Pholedrine has a molecular weight of 165.23 g/mol . It is a member of amphetamines .

Scientific Research Applications

LC-MS/MS Analysis in Toxicology

Pholedrine, known as 4'-hydroxymethamphetamine, primarily acts as a cardiovascular agent, affecting heart rate, blood pressure, and body temperature due to its hypertensive and adrenergic effects. A case study highlighted the development of a method for determining pholedrine in human body fluids using high-performance liquid chromatography/tandem mass spectrometry (LC-MS/MS), showcasing its application in toxicological analysis. This method was utilized in a fatal intoxication case involving a 15-year-old girl, underlining the drug's potential dangers when used in high doses (Römhild et al., 2003).

Marker for Methamphetamine Disposal

Pholedrine has been identified as a potential marker for distinguishing between methamphetamine consumption and direct disposal into sewer systems, an important consideration in wastewater-based epidemiology. This distinction is crucial for accurately estimating drug consumption levels within communities. The stability of pholedrine in wastewater and its correlation with methamphetamine loads suggest its utility as a biomarker for assessing methamphetamine use and disposal patterns (Bade et al., 2021).

properties

IUPAC Name

4-[2-(methylamino)propyl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO/c1-8(11-2)7-9-3-5-10(12)6-4-9/h3-6,8,11-12H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBUQZKJEOOQSBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=C(C=C1)O)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

6114-26-7 (sulfate[2:1])
Record name Pholedrine [INN:BAN:DCF]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000370149
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID70861908
Record name 4-[2-(Methylamino)propyl]phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70861908
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pholedrine

CAS RN

370-14-9
Record name (±)-Pholedrine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=370-14-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pholedrine [INN:BAN:DCF]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000370149
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-[2-(Methylamino)propyl]phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70861908
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Pholedrine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.006.114
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PHOLEDRINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AY28O44JGD
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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